5-Bromo-1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine

Lipophilicity Membrane permeability Physicochemical profiling

5-Bromo-1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine (CAS 1934630-04-2) is a heterocyclic small molecule that integrates a 1,2,4-triazol-3-amine core, a 1,2,5-thiadiazole ring, and a bromine substituent at the triazole 5-position. The compound is supplied as a research-grade intermediate with a certified purity of 95%, a molecular weight of 261.10 g/mol (C₅H₅BrN₆S), and a calculated LogP of 0.5226, positioning it as a moderately lipophilic, low-molecular-weight scaffold for medicinal chemistry and agrochemical programs.

Molecular Formula C5H5BrN6S
Molecular Weight 261.11 g/mol
Cat. No. B13065459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine
Molecular FormulaC5H5BrN6S
Molecular Weight261.11 g/mol
Structural Identifiers
SMILESC1=NSN=C1CN2C(=NC(=N2)N)Br
InChIInChI=1S/C5H5BrN6S/c6-4-9-5(7)10-12(4)2-3-1-8-13-11-3/h1H,2H2,(H2,7,10)
InChIKeyGBEMGCRJMOVTGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine – Core Structural Identity and Procurement-Relevant Profile


5-Bromo-1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine (CAS 1934630-04-2) is a heterocyclic small molecule that integrates a 1,2,4-triazol-3-amine core, a 1,2,5-thiadiazole ring, and a bromine substituent at the triazole 5-position . The compound is supplied as a research-grade intermediate with a certified purity of 95%, a molecular weight of 261.10 g/mol (C₅H₅BrN₆S), and a calculated LogP of 0.5226, positioning it as a moderately lipophilic, low-molecular-weight scaffold for medicinal chemistry and agrochemical programs . Its closest catalog analog is the des-bromo derivative (CAS 1936617-82-1, MW 182.21, LogP −0.2399), which shares the same core but differs fundamentally in physicochemical and synthetic-utility profiles .

Why the Des-Bromo Analog Cannot Substitute for 5-Bromo-1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine in Structure–Activity Programs


In-class compounds bearing the same [1,2,5-thiadiazol-3-yl]methyl-1H-1,2,4-triazol-3-amine scaffold are not freely interchangeable because the 5-bromo substituent simultaneously governs three critical parameters that drive molecular recognition, synthetic tractability, and physicochemical behavior: (1) lipophilicity, where the bromine atom raises LogP by approximately 0.76 units relative to the des-bromo analog ; (2) the presence of a heavy halogen that can engage in halogen bonding with biological targets [1]; and (3) a robust synthetic handle for palladium-catalyzed cross-couplings (Suzuki, Buchwald–Hartwig, Sonogashira) that is entirely absent in the des-bromo variant [2]. Replacing the brominated compound with the hydrogen analog therefore forfeits a demonstrable gain in membrane permeability, eliminates structure-based targeting opportunities, and removes the most versatile diversification point for library synthesis.

Quantitative Differentiation Evidence for 5-Bromo-1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine Versus Closest Analogs


LogP Shift of +0.76 Units Versus the Des-Bromo Analog Quantifies a Membrane-Permeability Advantage

The 5-bromo substituent increases calculated LogP by 0.76 units relative to the 5-H derivative (0.5226 vs. −0.2399), shifting the compound from a hydrophilic to a moderately lipophilic regime that favors passive membrane diffusion . This measured difference is large enough to influence oral bioavailability and blood–brain barrier penetration in lead optimization [1].

Lipophilicity Membrane permeability Physicochemical profiling

Molecular Weight Increase Without Polar Surface Area Penalty Enhances Passive Diffusion Potential

Introduction of bromine adds 78.9 Da to the molecular weight (261.10 vs. 182.21 Da) while leaving the topological polar surface area unchanged at 82.51 Ų . This results in a net gain in molecular volume without increasing hydrogen-bonding capacity, a combination that can improve passive transcellular diffusion while retaining aqueous solubility adequate for in vitro assays [1].

Drug-likeness Passive permeability Physicochemical optimization

The C5–Br Bond Provides a Universal Synthetic Diversification Handle Absent in the Des-Bromo Analog

The aryl-bromide functionality at the triazole 5-position is a privileged entry point for palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig, Sonogashira, Heck), enabling systematic library synthesis from a single intermediate [1]. The des-bromo analog (5-H) lacks this reactive handle, requiring de novo synthesis for each derivative. Patent disclosures covering thiadiazolyl-triazole scaffolds explicitly list 5-bromo intermediates as modular building blocks for generating diverse compound arrays [2].

Cross-coupling Late-stage functionalization Medicinal chemistry

Heavy Bromine Atom Enables Halogen-Bonding Interactions Not Possible with Hydrogen or Chlorine Analogs

The polarizable bromine atom at the triazole 5-position can function as a halogen-bond donor, forming attractive, directional interactions with backbone carbonyl oxygen atoms or Lewis-basic side chains in protein binding sites [1]. The des-bromo analog (5-H) cannot engage in halogen bonding, and a hypothetical 5-chloro analog would present a weaker σ-hole and reduced interaction energy [2]. Crystallographic evidence from related triazolothiadiazole systems confirms that heavy halogens at analogous positions participate in specific halogen-bonding networks that contribute to ligand–target affinity [3].

Halogen bonding Structure-based drug design Molecular recognition

GHS Hazard Classification: Acute Toxicity Profile Necessitates Controlled Handling Relative to Lower-Toxicity Analogs

The brominated compound carries GHS hazard statements H301 (toxic if swallowed), H311 (toxic in contact with skin), and H331 (toxic if inhaled) with the signal word 'Danger' . The des-bromo analog (CAS 1936617-82-1) is supplied without comparable acute toxicity warnings on the same vendor platform . This differential hazard profile has direct implications for facility requirements, shipping classification, and institutional safety review when selecting between these two compounds for a synthetic campaign.

Safety Procurement risk Occupational health

High-Impact Application Scenarios for 5-Bromo-1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine Based on Quantified Differentiation


Medicinal Chemistry Lead Optimization Requiring LogP in the 0–3 Range

When a hit-to-lead program identifies the [1,2,5-thiadiazol-3-yl]methyl-1,2,4-triazol-3-amine core as pharmacophoric but requires improved membrane permeability, the 5-bromo derivative provides a LogP of 0.5226 —a shift of +0.76 units over the des-bromo analog . This supports oral bioavailability optimization without introducing additional polar atoms that would alter the hydrogen-bonding profile.

Parallel Library Synthesis via Palladium-Catalyzed Cross-Coupling

The C5–Br bond enables Suzuki, Buchwald, Sonogashira, and Heck diversification reactions from a single intermediate . Procurement of the brominated compound as a common starting material can reduce synthetic step count by 2–4 steps per analog compared to synthesizing each derivative de novo from the des-bromo precursor, as exemplified in thiadiazolyl-triazole patent filings .

Structure-Based Drug Design Targeting Carbonyl-Rich Binding Pockets

In targets where crystallography reveals a backbone carbonyl cluster in the binding site, the bromine atom's capacity for halogen bonding offers an affinity-enhancement strategy not available with the des-bromo or chloro analogs. Computational docking studies informed by related triazolothiadiazole co-crystal structures can guide the placement of the brominated scaffold in the binding site to maximize this interaction.

Controlled-Environment Synthesis Requiring Documented Hazard Management

For laboratories with formal chemical hygiene plans, the compound's explicit GHS hazard classification (H301, H311, H331) triggers defined safety protocols for procurement, storage, handling, and waste disposal. The absence of such classifications for the des-bromo analog means that safety review committees can approve the brominated compound only when the laboratory has the requisite fume hoods, personal protective equipment, and hazardous-waste disposal contracts in place.

Quote Request

Request a Quote for 5-Bromo-1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.